molecular formula C10H14BrNO2S B2395725 4-BRomo-2-methyl-N-propylbenzenesulfonamide CAS No. 1873336-36-7

4-BRomo-2-methyl-N-propylbenzenesulfonamide

Cat. No.: B2395725
CAS No.: 1873336-36-7
M. Wt: 292.19
InChI Key: BUGXFMLNBLRKIP-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 4-position of the aromatic ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions. This step attaches the propyl group to the nitrogen atom of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

4-Bromo-2-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzenesulfonamide: Lacks the propyl group, which may affect its reactivity and biological activity.

    2-Methyl-N-propylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-Bromo-N-propylbenzenesulfonamide: Lacks the methyl group, which may alter its physical and chemical characteristics.

Uniqueness

4-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both the bromine atom and the propyl group, which confer specific reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXFMLNBLRKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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